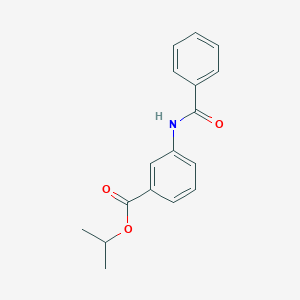

Isopropyl 3-(benzoylamino)benzoate

Description

Isopropyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position of the benzene ring and an isopropyl ester group. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) by introducing both hydrogen-bonding capacity (via the amide group) and steric bulk, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

propan-2-yl 3-benzamidobenzoate |

InChI |

InChI=1S/C17H17NO3/c1-12(2)21-17(20)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19) |

InChI Key |

ANOKHTFTTFPJTN-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of isopropyl 3-(benzoylamino)benzoate with related esters and substituted benzoates:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₇H₁₇NO₃ | ~295.3 (calculated) | 3-benzoylamino, isopropyl ester | High polarity (amide group), low volatility |

| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Isopropyl ester | Lipophilic, low water solubility |

| Isopropyl 3-hydroxybenzoate | 53631-77-9 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxy, isopropyl ester | Moderate polarity, H-bond donor |

| Isopropyl 4-amino-2-hydroxybenzoate | 6018-21-9 | C₁₀H₁₃NO₃ | 195.21 | 4-amino, 2-hydroxy, isopropyl ester | Zwitterionic potential, hydrophilic |

| Ethyl 3-(benzoylamino)benzoate | Not provided | C₁₆H₁₅NO₃ | 269.29 | 3-benzoylamino, ethyl ester | Similar to isopropyl analog but lower steric hindrance |

Key Observations :

- Steric hindrance from the isopropyl group may reduce enzymatic degradation rates compared to methyl or ethyl esters, as seen in analogous alkyl benzoates .

Functional and Application Comparisons

- Cosmetic/Pharmaceutical Uses: Simple alkyl benzoates (e.g., isopropyl benzoate) are widely used as emollients and solvents due to their lipophilic nature . Substituted benzoates like isopropyl 3-hydroxybenzoate or 4-amino-2-hydroxybenzoate are employed in drug synthesis (e.g., as intermediates for anti-inflammatory or antimicrobial agents) .

- Stability and Reactivity: Amide-containing benzoates (e.g., benzoylamino derivatives) are less prone to hydrolysis than ester-only analogs under acidic/basic conditions, as observed in related compounds . Isopropyl esters generally exhibit higher thermal stability than methyl or ethyl esters due to increased steric protection of the ester bond .

Key Insights :

- The benzoylamino group may reduce acute toxicity compared to unsubstituted benzoates (e.g., methyl benzoate) due to decreased volatility and metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.